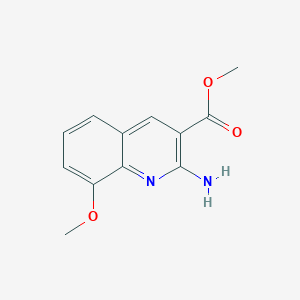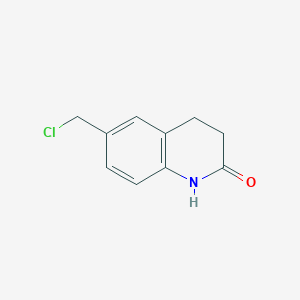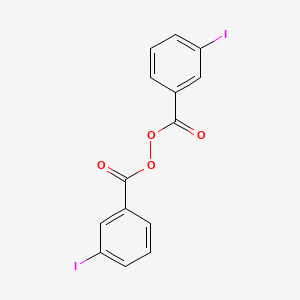
Bis(3-iodobenzoyl) Peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-iodobenzoyl) Peroxide is an organic peroxide compound with the molecular formula C14H8I2O4. It is characterized by the presence of two 3-iodobenzoyl groups connected by a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-iodobenzoyl) Peroxide typically involves the reaction of 3-iodobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
[ 2 \text{C}_7\text{H}_4\text{IO}_2 + \text{H}_2\text{O}2 \rightarrow \text{C}{14}\text{H}_8\text{I}_2\text{O}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-iodobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: Under specific conditions, it can be reduced to form 3-iodobenzoic acid.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents such as halogens or nucleophiles are used in the presence of catalysts or under specific conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and 3-iodobenzoic acid.
Reduction: The primary product is 3-iodobenzoic acid.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Bis(3-iodobenzoyl) Peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in various organic synthesis processes.
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(3-iodobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: A widely used organic peroxide with similar oxidizing properties but without the iodine atoms.
Di-tert-butyl Peroxide: Another organic peroxide used as an initiator in polymerization reactions.
Bis(4-chlorobenzoyl) Peroxide: Similar in structure but with chlorine atoms instead of iodine.
Uniqueness
Bis(3-iodobenzoyl) Peroxide is unique due to the presence of iodine atoms, which impart specific reactivity and properties. The iodine atoms enhance its oxidizing power and make it suitable for specialized applications where other peroxides may not be effective.
Eigenschaften
Molekularformel |
C14H8I2O4 |
|---|---|
Molekulargewicht |
494.02 g/mol |
IUPAC-Name |
(3-iodobenzoyl) 3-iodobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8I2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
InChI-Schlüssel |
WDJGALDSMUTURZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C(=O)OOC(=O)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


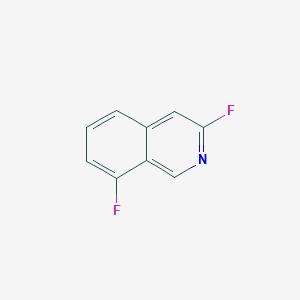

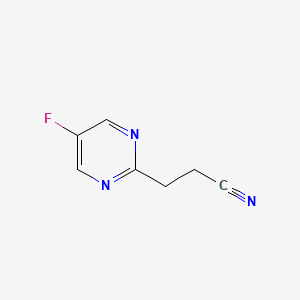
![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)

![5,7-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332500.png)
![(S)-5-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one](/img/structure/B15332508.png)

![3-[4-(Dimethylamino)phenyl]-2-oxopropanoic acid](/img/structure/B15332513.png)
![8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclopropane]-5-one](/img/structure/B15332518.png)
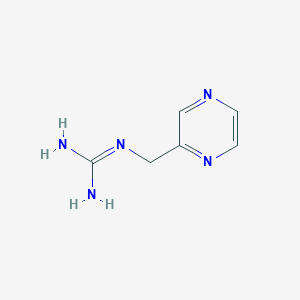
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol](/img/structure/B15332530.png)
